![molecular formula C15H18O2 B12546641 (5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol CAS No. 849435-15-0](/img/structure/B12546641.png)
(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol is a complex organic compound with a unique structure that includes a tetrahydronaphthofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include cyclization reactions to form the naphthofuran ring system, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new alkyl or halogen groups.
Scientific Research Applications
(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydronaphthofuran derivatives, such as:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
Uniqueness
(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol is unique due to its specific substitution pattern and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
849435-15-0 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5S)-2,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol |
InChI |
InChI=1S/C15H18O2/c1-8-5-4-6-11-13(8)10(3)12-7-9(2)17-15(12)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
MTSOMISICBFGEV-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CCCC2=C1C(=C3C=C(OC3=C2O)C)C |
Canonical SMILES |
CC1CCCC2=C1C(=C3C=C(OC3=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


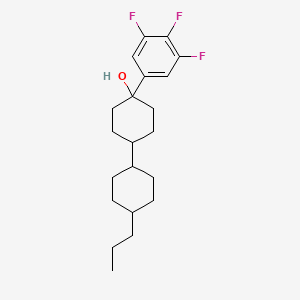
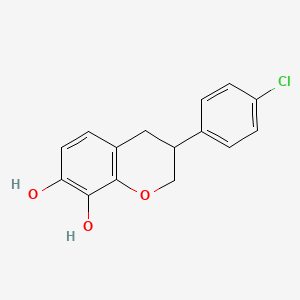
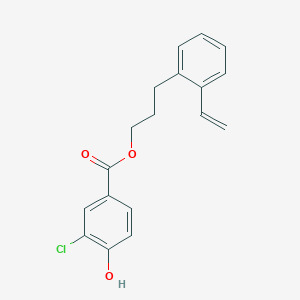
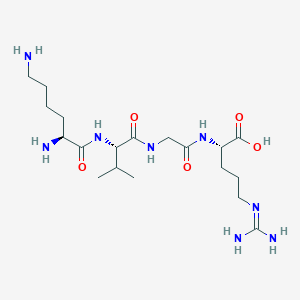
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
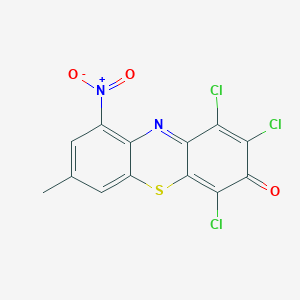


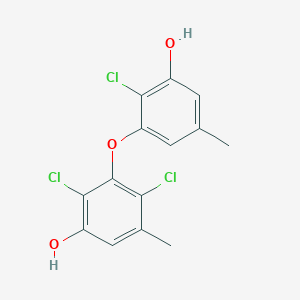
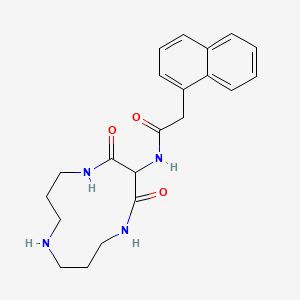
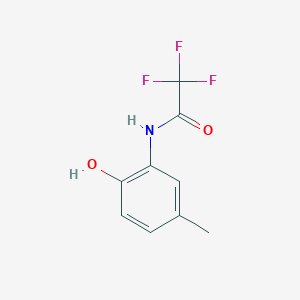
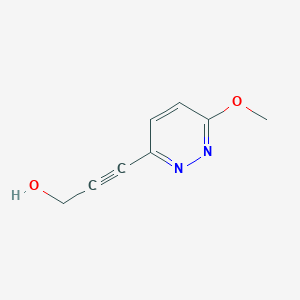
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
